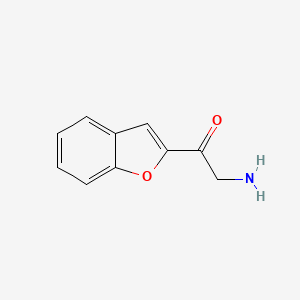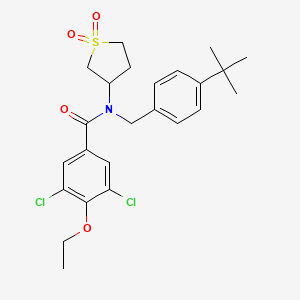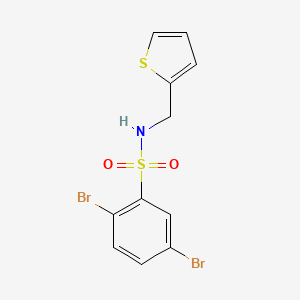![molecular formula C8H5N3O2 B15097069 Pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15097069.png)
Pyrido[2,3-d]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another approach involves the oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones, followed by annulation with amidines .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yields and purity. These methods may involve the use of trifluoroacetic acid and dichloromethane as solvents, with reaction conditions optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
Pyrido[2,3-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. It acts by binding to the active site of these enzymes, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways, leading to the suppression of cancer cell proliferation and other therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar fused ring structure but differs in its biological activity and therapeutic applications.
Quinolone Carboxylic Acids: These compounds also possess a carboxylic acid functional group and exhibit antibacterial properties.
Uniqueness: Pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific ring structure and the diverse range of biological activities it exhibits. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H5N3O2 |
|---|---|
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)6-1-5-2-9-4-11-7(5)10-3-6/h1-4H,(H,12,13) |
Clé InChI |
XVRCWGVHAICWOW-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC=NC2=NC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide](/img/structure/B15096986.png)

![N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096997.png)





![2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B15097028.png)
![2,5-dichloro-N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15097043.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione](/img/structure/B15097047.png)
![1-(2,5-dichlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B15097050.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B15097061.png)
![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B15097062.png)
